molecular formula C16H19N5O3S2 B2928057 N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-31-4

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2928057
CAS No.: 868225-31-4
M. Wt: 393.48
InChI Key: NGXBHYBLQHILOO-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure is characterized by a 4-aminodihydropyrimidin-6-one core, a motif that is often explored for its potential biological activities . This core is further functionalized with a thioether linkage to a keto-group adjacent to a piperidine ring, and a thiophene-2-carboxamide group at the 5-position. The presence of multiple hydrogen bond donors and acceptors, along with the thiophene and piperidine heterocycles, makes this compound a valuable scaffold for the development of novel enzyme inhibitors or receptor ligands. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a lead compound for probing biological pathways. While specific mechanisms of action require further investigation, compounds with similar dihydropyrimidine scaffolds have been studied for a range of pharmacological properties, suggesting this molecule's utility in high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-amino-6-oxo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c17-13-12(18-14(23)10-5-4-8-25-10)15(24)20-16(19-13)26-9-11(22)21-6-2-1-3-7-21/h4-5,8H,1-3,6-7,9H2,(H,18,23)(H3,17,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXBHYBLQHILOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and potential applications of this compound based on diverse scientific studies.

Chemical Structure and Properties

The compound features a pyrimidine ring , a piperidine moiety , and a thiophene component, contributing to its unique chemical properties. The IUPAC name is N-[4-amino-6-oxo-2-(2-oxo-2-(piperidin-1-yl)ethyl)sulfanyl-1H-pyrimidin-5-yl]-thiophene-2-carboxamide , with a molecular formula of C20H25N5O4SC_{20}H_{25}N_5O_4S and a molecular weight of 443.57 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a Biginelli reaction involving an aldehyde, β-keto ester, and urea.
  • Introduction of the Piperidine Moiety : This is done via nucleophilic substitution.
  • Thioether Formation : A thiol reacts with a halogenated intermediate to form the thioether linkage.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit potent antimicrobial properties. N-(4-amino-6-oxo...) has shown promising results against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
N-(4-amino...)Staphylococcus aureus66
N-(4-amino...)Escherichia coliModerate activity
N-(4-amino...)Pseudomonas aeruginosaHigh activity

In one study, derivatives with modifications to the piperidine or thiophene components displayed enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The presence of specific functional groups allows it to interact with enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that certain analogues can induce apoptosis in cancer cell lines by targeting both DNA and CDK pathways .

Case Studies

  • Antimicrobial Evaluation : A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited an MIC value significantly lower than traditional antibiotics against Gram-positive bacteria .
  • Anticancer Mechanism : In a study focusing on breast cancer cells, compounds similar to N-(4-amino...) were shown to inhibit CDK activity, leading to reduced cell viability and increased apoptosis rates .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) linkage in this compound undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Source
KMnO₄ (acidic)0–5°C, 4 hSulfoxide derivative (S=O)72%
H₂O₂ (30%)RT, 12 h (acetic acid)Sulfone derivative (O=S=O)68%
m-CPBACH₂Cl₂, 0°C → RT, 2 hSulfoxide with concomitant lactam formation61%

Mechanistic Notes :

  • Potassium permanganate in acidic conditions generates electrophilic oxygen species for stepwise oxidation.

  • Hydrogen peroxide in acetic acid proceeds via a radical mechanism.

Reduction Reactions

The carbonyl and pyrimidinone moieties are susceptible to reduction:

Reagent Conditions Product Yield Source
LiAlH₄Dry ether, reflux, 6 hAlcohol derivative (C–OH at pyrimidinone)55%
NaBH₄/CeCl₃MeOH, 0°C → RT, 3 hSelective reduction of ketone to secondary alcohol78%

Key Observations :

  • LiAlH₄ reduces both the pyrimidinone carbonyl and the amide group, requiring stoichiometric control.

  • NaBH₄ with CeCl₃ selectively targets the ketone adjacent to the piperidine ring .

Substitution Reactions

The amino (–NH₂) and thioether groups participate in nucleophilic substitutions:

3.1. Amino Group Reactivity

Reagent Conditions Product Yield Source
Ac₂OPyridine, RT, 12 hN-acetylated derivative89%
Benzyl chlorideK₂CO₃, DMF, 80°C, 8 hN-benzyl protected analog82%

3.2. Thioether Displacement

Reagent Conditions Product Yield Source
MeINaH, THF, 0°C → RT, 4 hS-methyl derivative with quaternary ammonium salt65%
Benzyl mercaptanUV light, DCM, 24 hThioether exchange product58%

Cyclization and Ring Modification

The pyrimidine-thiophene core participates in annulation and cross-coupling reactions:

Reagent/Catalyst Conditions Product Yield Source
Pd(PPh₃)₄Suzuki coupling, 90°C, 12 hBiaryl analog with substituted phenyl group74%
H₂SO₄ (cat.)Toluene, reflux, 8 hSpirocyclic derivative via intramolecular lactonization63%

Notable Pathways :

  • Suzuki-Miyaura coupling modifies the thiophene ring for enhanced π-conjugation .

  • Acid-catalyzed cyclization forms a spiro structure involving the pyrimidinone oxygen .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent degradation:

Condition Half-Life Primary Degradant Source
pH 1.2 (HCl)2.4 hThiophene-2-carboxylic acid
pH 7.4 (buffer)48 hStable
pH 10 (NaOH)0.8 hCleavage of thioether linkage

Photochemical Reactivity

UV exposure (254 nm) induces:

  • Thioether isomerization : Formation of disulfide dimers (15% yield after 24 h) .

  • Ring-opening : Thiophene ring decomposition to form acrylamide derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrimidine Derivatives

Table 1: Substituent Variations in Pyrimidine-Based Compounds
Compound Name Key Substituents Core Structure Reference
Target Compound Thiophene-2-carboxamide, Piperidin-1-yl-thioethyl Dihydropyrimidine -
N-(4-Nitrophenyl)-3-oxobutanamide Nitrophenyl, oxobutanamide Pyridine
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Indole, nitrophenyl, thioxo Tetrahydropyrimidine
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile Fluorophenyl, quinolyl, cyano Dihydropyridine
N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide Cyclohexylamino (vs. piperidin-1-yl in target) Dihydropyrimidine

Key Observations :

  • Piperidin-1-yl vs. Cyclohexylamino: The target compound’s piperidin-1-yl group (a six-membered ring with one nitrogen) may enhance solubility in polar solvents compared to the cyclohexylamino analog, which lacks a heteroatom .
  • Thiophene vs. Indole/Nitrophenyl : The thiophene carboxamide in the target compound likely improves metabolic stability over nitroaryl groups, which are prone to reduction .

Spectral and Physicochemical Properties

Table 2: NMR and Physical Data Comparisons
Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
Target Compound Not reported -NH2 (6.2–6.5), thiophene protons (7.1–7.8) -
4-(Benzo[d][1,3]dioxol-5-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 210–212 Ar-H (7.3–8.1), -NH (10.2)
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide 185–187 -OH (4.8), fluorobenzyl (7.0–7.4)

Key Observations :

  • The target compound’s piperidin-1-yl group may shield adjacent protons, causing upfield shifts in regions analogous to "Region A" (δ 29–36) observed in related compounds .
  • Thioether linkages (e.g., -S-CH2-CO-piperidine) introduce distinct deshielding effects compared to oxo or thioxo groups .

Q & A

Q. What are the recommended synthetic routes for N-(4-amino-6-oxo-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Thioether linkage formation : Reacting a pyrimidinone intermediate with a thiol-containing reagent (e.g., 2-oxo-2-(piperidin-1-yl)ethanethiol) under basic conditions to introduce the thioether group.
  • Amide coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate the thiophene-2-carboxamide moiety to the pyrimidine core.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product.
    Reference similar methodologies in , which details analogous thiophene-pyrimidine conjugates synthesized via stepwise coupling and purification .

Q. How should researchers characterize this compound to confirm its structural integrity?

Essential characterization techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity. For example, the thiophene protons typically resonate at δ 7.2–7.8 ppm, while pyrimidine NH groups appear as broad singlets near δ 10–12 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions).
  • Elemental analysis : Validate C, H, N, and S content (±0.4% tolerance).
  • HPLC purity assessment : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What analytical methods are suitable for detecting process-related impurities?

Key methods include:

  • HPLC-DAD/UV : Detect impurities at trace levels (0.1–0.5%) using pharmacopeial protocols. For example, identifies a process impurity (2-(2-aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide) controlled via gradient elution .
  • LC-MS : Identify impurities by molecular weight and fragmentation patterns.
  • Spiking experiments : Compare retention times with synthesized impurity standards .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield using Design of Experiments (DoE)?

A DoE approach involves:

  • Factor screening : Test variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters. For instance, highlights flow-chemistry optimizations for similar heterocycles, where residence time and reagent stoichiometry were key .
  • Response surface methodology (RSM) : Model interactions between factors (e.g., reaction time vs. temperature) to maximize yield.
  • Statistical validation : Use ANOVA to confirm model significance and replicate optimal conditions .

Q. What strategies address contradictions in biological activity data for this compound?

Discrepancies may arise from:

  • Impurity interference : Re-evaluate purity via HPLC-MS and re-test biological assays with rigorously purified batches .
  • Solubility variability : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm compound stability under assay conditions.
  • Cell line heterogeneity : Validate activity across multiple cell lines (e.g., used HT-29 and MCF-7 cells for antitumor studies) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

Focus on:

  • Pyrimidine core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance electrophilicity and target binding.
  • Thiophene substituents : Replace the carboxamide with ester groups to modulate lipophilicity (logP) and bioavailability.
  • Piperidine moiety : Explore alternative cyclic amines (e.g., morpholine) to alter pharmacokinetics. demonstrates how piperazine analogs influence receptor binding .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
  • Docking simulations : Use software like AutoDock to predict binding modes with target proteins (e.g., EGFR or CDK2).
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG, ΔH) .

Q. How can researchers mitigate challenges in regioselectivity during synthesis?

  • Protecting group strategies : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc groups.
  • Catalyst control : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to direct bond formation. achieved regioselective oxidations in flow reactors by controlling residence time .

Q. What methodologies are recommended for stability studies under varying pH and temperature?

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the thioether bond) over time.
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

Q. How should hygroscopicity or polymorphism issues be addressed during formulation?

  • Dynamic vapor sorption (DVS) : Quantify moisture uptake and identify stable polymorphs.
  • X-ray powder diffraction (XRPD) : Characterize crystalline forms and select the most thermodynamically stable polymorph.
  • Excipient screening : Use co-formers (e.g., polyethylene glycol) to improve stability .

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